Pentyl 4-[(3-nitrobenzoyl)amino]benzoate
Description
Pentyl 4-[(3-nitrobenzoyl)amino]benzoate is a synthetic aromatic ester derivative characterized by a pentyl ester group, a central benzoate scaffold, and a meta-nitro-substituted benzoyl moiety attached via an amide linkage.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
pentyl 4-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-3-4-12-26-19(23)14-8-10-16(11-9-14)20-18(22)15-6-5-7-17(13-15)21(24)25/h5-11,13H,2-4,12H2,1H3,(H,20,22) |
InChI Key |
RISVXFGZSSLWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Pentyl 4-[(3-nitrobenzoyl)amino]benzoate serves as a model compound for studying ester reactivity and aromatic substitution.
Biology and Medicine: Its derivatives may have applications in drug design, as they combine aromatic and amide moieties.
Industry: Potential use in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Nitro vs. Bromo and Heterocyclic Groups
The substitution pattern on the benzoyl ring significantly impacts physicochemical and biological properties. Key comparisons include:
a. Pentyl 4-[(2-Bromobenzoyl)amino]benzoate (CAS: 351898-42-5)
- Structure : Features a bromine atom at the 2-position (ortho) of the benzoyl ring instead of nitro.
- Molecular Formula: C₁₉H₂₀BrNO₃ (vs. C₁₉H₂₀N₂O₅ for the nitro analog).
- Molecular Weight : ~399.28 g/mol (vs. ~356.38 g/mol for the nitro compound).
- Key Differences :
- Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions, whereas the nitro group’s electron-withdrawing nature increases electrophilicity.
- The ortho-bromo substitution could sterically hinder rotation or interaction with biological targets compared to the meta-nitro configuration .
b. Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Ethyl ester with a pyridazine-substituted phenethylamino group.
- Molecular Formula : C₁₆H₁₇N₃O₂.
- The pyridazine heterocycle introduces basic nitrogen atoms, enabling hydrogen bonding or π-π stacking interactions absent in the nitrobenzoyl derivative .
Ester Chain Length: Pentyl vs. Ethyl Derivatives
The alkyl chain length in ester derivatives critically affects solubility and bioavailability:
| Compound | Ester Group | Molecular Weight (g/mol) | Predicted logP* |
|---|---|---|---|
| Pentyl 4-[(3-nitrobenzoyl)amino]benzoate | Pentyl | ~356.38 | ~3.5–4.0 |
| Ethyl analogs (e.g., I-6230) | Ethyl | ~291.33 | ~2.0–2.5 |
*Estimated using fragment-based methods (e.g., Moriguchi logP).
Electronic and Steric Effects of Substituents
- May increase acidity of the amide proton compared to bromo or heterocyclic analogs.
- Heterocyclic Substituents (e.g., pyridazine, isoxazole) :
Research Implications and Gaps
- Biological Activity : While ethyl derivatives in were likely designed for target engagement (e.g., kinase inhibition), the nitro analog’s bioactivity remains unstudied. Comparative assays are needed.
- Thermal Stability : Nitroaromatics may exhibit lower thermal stability compared to halogenated analogs, impacting material science applications.
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